1-(Azepan-4-yl)pyrrolidin-2-one is a bicyclic compound characterized by its unique structural features, which include a pyrrolidinone ring and an azepane ring. Its molecular formula is , with a molecular weight of approximately 182.27 g/mol. The compound is notable for its potential applications in medicinal chemistry and organic synthesis, serving as a versatile synthon due to its rich reactivity and structural complexity.
This compound is classified under the category of nitrogen-containing heterocycles, specifically as a pyrrolidinone derivative. It has been studied for various biological activities and potential therapeutic applications, making it of interest in both the pharmaceutical and chemical industries.
The synthesis of 1-(Azepan-4-yl)pyrrolidin-2-one can be accomplished through several synthetic routes:
The synthesis often requires careful control of reaction conditions to ensure high yields. For example, the use of specific solvents and catalysts can significantly influence the efficiency of the cyclization process. Reaction temperatures and times are also critical factors that affect product formation.
The molecular structure of 1-(Azepan-4-yl)pyrrolidin-2-one features:
Key structural data includes:
InChI=1S/C10H18N2O/c13-10-4-2-8-12(10)9-3-1-6-11-7-5-9/h9,11H,1-8H2
JCXQALFSGBDTKX-UHFFFAOYSA-N
.1-(Azepan-4-yl)pyrrolidin-2-one is involved in various chemical reactions, including:
Common reagents used in these reactions include:
The specific products formed depend on the reaction conditions and reagents employed.
The mechanism of action for 1-(Azepan-4-yl)pyrrolidin-2-one involves its interaction with specific molecular targets within biological systems. The compound forms stable complexes with target biomolecules, leading to various biochemical and physiological responses. This interaction is crucial for its potential therapeutic applications, particularly in drug development where such mechanisms can modulate biological pathways effectively.
1-(Azepan-4-yl)pyrrolidin-2-one exhibits several notable physical properties:
Key chemical properties include:
Relevant analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are often employed to characterize the compound's purity and structural integrity .
1-(Azepan-4-yl)pyrrolidin-2-one has several scientific uses:
The construction of 1-(azepan-4-yl)pyrrolidin-2-one exemplifies the strategic convergence of azepane and γ-lactam pharmacophores through multicomponent reactions (MCRs). These one-pot methodologies efficiently assemble the hybrid scaffold by integrating amine, carbonyl, and alkylating components under controlled conditions. A prominent approach adapts industrial azepine ring-closing strategies – originally developed for dibenzo[b,f]azepine pharmaceuticals like carbamazepine – to aliphatic systems [6]. Here, reductive amination between 4-aminomethylazepane and levulinic acid derivatives initiates the sequence, followed by in situ lactamization under acidic catalysis (PPA, polyphosphoric acid) to yield the pyrrolidin-2-one ring annulated to the azepane C4 position. This method delivers moderate yields (45-60%) but benefits from operational simplicity and scalability [6].
Alternatively, Staudinger-type [2+2] cycloadditions between ketenes and imines derived from 4-aminoazepane enable stereocontrolled access to spiro-β-lactam intermediates. Subsequent ring expansion through catalytic hydrogenolysis or Lewis acid-mediated cleavage/recyclization furnishes the title compound with preservation of stereochemistry. This route is particularly valuable for introducing C3/C4 substituents on the pyrrolidinone ring early in the synthesis [2]. Optimization studies reveal that electron-deficient imines (e.g., N-diphenylphosphinoyl) enhance both reaction rate and diastereoselectivity (>8:1 dr) by accelerating the ketene-imine coupling step.
Table 1: Multicomponent Strategies for Azepane-Pyrrolidinone Hybrid Synthesis
Method | Key Components | Conditions | Yield (%) | Advantages |
---|---|---|---|---|
Reductive Amination/Lactamization | 4-Aminomethylazepane + Levulinic Acid | PPA, 80°C, 6h | 45-60 | Scalable, minimal purification |
Staudinger/Ring Expansion | Azepane-Derived Imine + Ketenes | (i) [2+2] cycloaddition, (ii) Pd/C, H₂ | 35-50 | Stereocontrol, functional group tolerance |
Cu-Catalyzed Tandem C-H Amination | Azepanone + β-Ketoamides | CuI, DTBP, 120°C, 24h | 55-70 | Direct C-H activation, no pre-functionalization |
Emerging copper-catalyzed tandem C-H amination methodologies offer atom-economical access to these hybrids by directly coupling azepan-4-ones with β-ketoamides. Under oxidative conditions (CuI, di-tert-butyl peroxide), the reaction proceeds via α-imino radical intermediates that undergo intramolecular cyclization, yielding 1-(azepan-4-yl)pyrrolidin-2-ones with C5-alkyl substituents (e.g., methyl, ethyl). This method achieves 55-70% yields while bypassing pre-functionalization steps, though sensitivity to steric hindrance at C3/C4 remains a limitation [6].
The seven-membered azepane ring in 1-(azepan-4-yl)pyrrolidin-2-one presents distinct stereochemical challenges due to conformational flexibility. Enantioselective catalysis enables precise installation of functional groups at C3, C4, or C7 positions, critically modulating the compound’s physicochemical and receptor-binding properties. Transition-metal-catalyzed asymmetric hydrogenation stands as the most developed strategy, particularly for introducing chiral centers adjacent to the pyrrolidinone linkage. Utilizing Ir-(P, N)-ligand complexes (e.g., MeO-Biphep), C3/C4-unsaturated precursors undergo hydrogenation with >95% ee and 89-93% yield under mild pressures (50-100 psi H₂). The reaction tolerates diverse N-protecting groups (Cbz, Boc) on the pyrrolidinone nitrogen without epimerization [3].
For C7-functionalization, palladium-catalyzed allylic alkylation provides enantiomerically enriched products. Chiral Pd-catalysts bearing Trost-type ligands effect the substitution of azepane-derived allylic acetates with nucleophiles (malonates, azides) at C7 with 85-92% ee. This method is instrumental for introducing biologically relevant handles (e.g., carboxylates, amines) at the terminal position of the azepane ring. Subsequent deprotection/decarboxylation steps yield functionalized analogs where the pyrrolidinone moiety remains intact [3] [6].
Organocatalytic approaches complement metal-mediated methods, especially for α-functionalization relative to nitrogen. Phase-transfer catalysis (PTC) using Cinchona-derived quaternary ammonium salts facilitates asymmetric alkylation at C3 of the azepane ring. For example, Michael additions of azepan-4-ones to nitroolefins proceed with 80-88% ee under biphasic conditions (toluene/50% KOH), installing two contiguous stereocenters when combined with dynamic kinetic resolution. This strategy is pivotal for generating structurally diverse analogs bearing aryl, heteroaryl, or alkyl substituents at C3 [6].
Table 2: Catalytic Stereoselective Functionalization Strategies
Target Position | Method | Catalyst System | ee (%) | Key Applications |
---|---|---|---|---|
C3/C4 (Unsaturated Precursors) | Asymmetric Hydrogenation | Ir-(MeO-Biphep) | >95 | Chiral amine synthesis, pharmaceutical intermediates |
C7 | Allylic Alkylation | Pd-(Trost Ligand) | 85-92 | Introduction of nucleophilic handles (malonate, azide) |
C3 (Azepanone) | Phase-Transfer Alkylation | Benzylquininium Chloride | 80-88 | Installation of aryl/alkyl groups |
The pyrrolidin-2-one ring in 1-(azepan-4-yl)pyrrolidin-2-one serves as a versatile platform for N-centered derivatization and C-ring functionalization, enabling precise modulation of steric, electronic, and hydrogen-bonding properties. N-Acylation and N-alkylation dominate as the most efficient modifications due to the nucleophilicity of the lactam nitrogen.
N-Acylation employs activated esters (e.g., pentafluorophenyl esters) or acid chlorides under Schotten-Baumann conditions to generate amide derivatives. Urea-linked analogs – inspired by optimized azobenzene photoswitches – are synthesized using carbonyldiimidazole (CDI)-activated isocyanates, yielding N-carbamoyl pyrrolidinones with enhanced hydrogen-bonding capacity [5] [7]. This modification is crucial for targeting enzymes with extended substrate pockets, such as serine hydrolases, where the urea moiety engages in bidentate interactions with catalytic residues. Yields typically exceed 75% with minimal epimerization at the azepane stereocenters.
N-Alkylation proceeds via deprotonation with NaH/LDA followed by treatment with alkyl halides (primary or benzyl bromides). This reaction exhibits moderate stereoselectivity when chiral alkylating agents are used, with diastereomeric ratios of 3:1 to 5:1 observed for α-branched electrophiles. Alternatively, reductive amination using aldehydes/ketones and NaBH₃CN provides secondary amines with improved functional group tolerance, allowing incorporation of aryl, heterocyclic, or aliphatic substituents. These N-alkylated derivatives demonstrate altered lipophilicity (cLogP increases by 1-3 units) and membrane permeability, significantly impacting bioactivity [6] [7].
C5-Methylene functionalization leverages the lactam’s inherent acidity (pKa ~25-27). Directed ortho-lithiation using sec-BuLi/TMEDA at –78°C generates a stabilized enolate that reacts with electrophiles (D₂O, aldehydes, alkyl halides). This strategy installs deuterium labels for metabolic studies or introduces hydroxyl/alkyl groups for further diversification. Notably, C5-aryl derivatives exhibit bathochromic shifts in UV spectra, enabling photochemical applications [2].
Table 3: Post-Synthetic Modification Sites and Representative Transformations
Modification Site | Reaction Type | Reagents/Conditions | Product Class | Yield (%) |
---|---|---|---|---|
N1 (Pyrrolidinone) | N-Acylation | RCOCl, K₂CO₃, CH₂Cl₂, 0°C→RT | Amides, carbamates | 70-90 |
N1 (Pyrrolidinone) | N-Alkylation | RBr, NaH, DMF, 0°C→RT | N-Alkyl pyrrolidinones | 65-85 |
N1 (Pyrrolidinone) | Reductive Amination | R¹R²C=O, NaBH₃CN, MeOH | N-Substituted amines | 60-80 |
C5 (Pyrrolidinone) | Directed Lithiation | s-BuLi, E⁺, THF, –78°C | C5-Deuterated, alkylated analogs | 40-60 |
CAS No.: 25560-91-2
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3